molecular formula C13H8Br2O B12292201 Methanone, (2,4-dibromophenyl)phenyl- CAS No. 116529-63-6

Methanone, (2,4-dibromophenyl)phenyl-

Cat. No.: B12292201
CAS No.: 116529-63-6
M. Wt: 340.01 g/mol
InChI Key: OHCWEJLPDPDTLF-UHFFFAOYSA-N
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Description

Methanone, (2,4-dibromophenyl)phenyl-, also known as 2,4-dibromobenzophenone, is an organic compound that belongs to the class of benzophenones. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. Benzophenones are widely used in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dibromophenyl)phenyl- typically involves the bromination of benzophenone. One common method is the site-selective cross-coupling of dihalogenated benzophenones with aryl titanium reagents under catalyst control. This method uses palladium (Pd) as a catalyst and specific ligands to achieve the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP) at low temperatures (around 0°C) for several hours.

Industrial Production Methods

In industrial settings, the production of Methanone, (2,4-dibromophenyl)phenyl- may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dibromophenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzophenones, which are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

Methanone, (2,4-dibromophenyl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2,4-dibromophenyl)phenyl- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,4-dibromophenyl)phenyl- is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. The presence of bromine atoms makes it more reactive in substitution and cross-coupling reactions compared to its hydroxyl-substituted counterparts .

Properties

CAS No.

116529-63-6

Molecular Formula

C13H8Br2O

Molecular Weight

340.01 g/mol

IUPAC Name

(2,4-dibromophenyl)-phenylmethanone

InChI

InChI=1S/C13H8Br2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

OHCWEJLPDPDTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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